2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide
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Overview
Description
2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group, a piperidine ring, and a dimethylsulfamoyl group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the dimethylsulfamoyl group: This step involves the reaction of the piperidine intermediate with dimethylsulfamoyl chloride in the presence of a base.
Final coupling: The final step involves coupling the benzyloxy intermediate with the piperidine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of benzyl alcohol or piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Scientific Research Applications
2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzyloxy group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The dimethylsulfamoyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)-N-methylacetamide: Lacks the piperidine ring and dimethylsulfamoyl group.
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide: Lacks the benzyloxy group.
2-(benzyloxy)-N-{[1-(methylsulfamoyl)piperidin-4-yl]methyl}acetamide: Contains a methylsulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzyloxy group, piperidine ring, and dimethylsulfamoyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H27N3O4S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenylmethoxyacetamide |
InChI |
InChI=1S/C17H27N3O4S/c1-19(2)25(22,23)20-10-8-15(9-11-20)12-18-17(21)14-24-13-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,18,21) |
InChI Key |
ANISTYWKFBVFHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
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